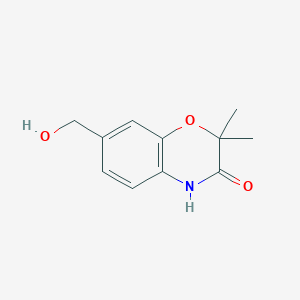![molecular formula C11H8F3NO2 B8569158 {2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol](/img/structure/B8569158.png)
{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of an appropriate precursor, such as an α-halo ketone, with an amide or nitrile under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be employed for the purification of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield {2-[4-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanal or {2-[4-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanoic acid.
Aplicaciones Científicas De Investigación
{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of {2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The oxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methan-1-ol: Similar structure but with a thiazole ring instead of an oxazole ring.
{2-[4-(Trifluoromethyl)phenyl]-1,3-imidazol-4-yl}methan-1-ol: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H8F3NO2 |
|---|---|
Peso molecular |
243.18 g/mol |
Nombre IUPAC |
[2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)8-3-1-7(2-4-8)10-15-9(5-16)6-17-10/h1-4,6,16H,5H2 |
Clave InChI |
FCVSGLPWXVBEHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=CO2)CO)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
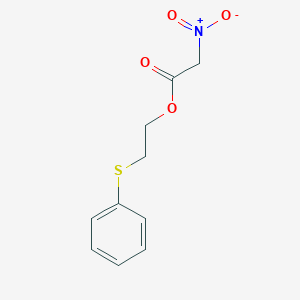
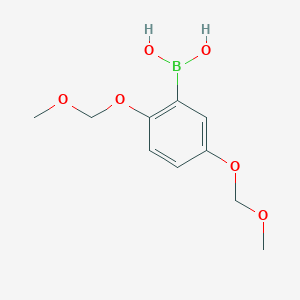
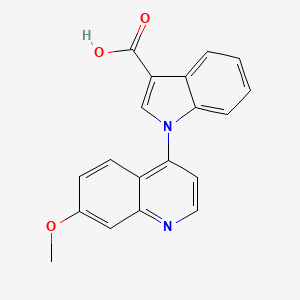
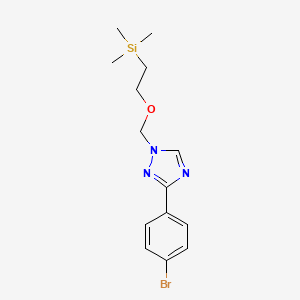
![3-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline](/img/structure/B8569114.png)
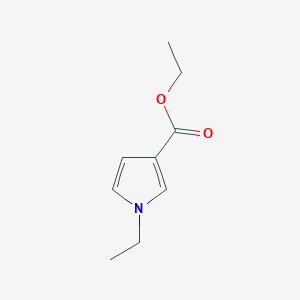
![Ethanone,1-benzo[b]thien-4-yl-2-chloro-](/img/structure/B8569118.png)
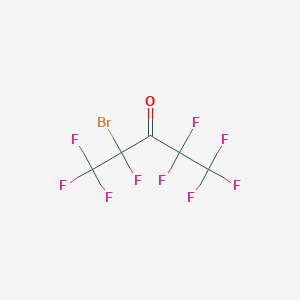
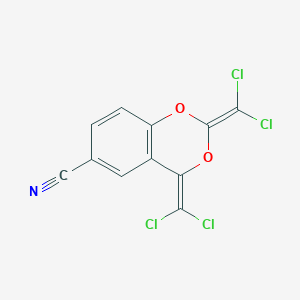
![4-Hydroxy-6-mercapto-3-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B8569141.png)
